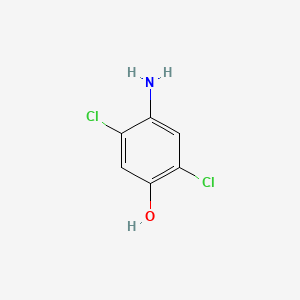4-Amino-2,5-dichlorophenol
CAS No.: 50392-39-7
Cat. No.: VC2221715
Molecular Formula: C6H5Cl2NO
Molecular Weight: 178.01 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 50392-39-7 |
|---|---|
| Molecular Formula | C6H5Cl2NO |
| Molecular Weight | 178.01 g/mol |
| IUPAC Name | 4-amino-2,5-dichlorophenol |
| Standard InChI | InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 |
| Standard InChI Key | RVLKXVCJBJCTCE-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)O)Cl)N |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)O)Cl)N |
Physical and Chemical Properties
4-Amino-2,5-dichlorophenol possesses distinct physicochemical properties that determine its behavior in various chemical reactions and applications. The compound appears as a bright yellow solid at room temperature . Understanding these properties is essential for handling, storage, and utilization in both research and industrial settings.
Table 1: Physicochemical Properties of 4-Amino-2,5-dichlorophenol
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅Cl₂NO |
| CAS Number | 50392-39-7 |
| Molar Mass | 178.02 g/mol |
| Physical Appearance | Bright yellow solid |
| Density | 1.560 g/cm³ |
| Melting Point | 178-179 °C |
| Boiling Point | 296 °C |
| Flash Point | 133 °C |
| Vapor Pressure | 0.001 mmHg at 25°C |
| Refractive Index | 1.661 |
| pKa | 7.81 ± 0.23 (Predicted) |
The compound exhibits limited solubility in water but dissolves readily in organic solvents such as alcohol, ether, and acetic acid . This solubility profile is consistent with its aromatic structure containing both polar functional groups (hydroxyl and amino) and hydrophobic elements (chlorine substituents). The relatively high melting point (178-179°C) suggests significant intermolecular forces, likely hydrogen bonding between the amino and hydroxyl groups.
For optimal stability, 4-Amino-2,5-dichlorophenol should be stored in a dark place under an inert atmosphere at room temperature . These storage recommendations indicate potential sensitivity to light, oxygen, or other environmental factors that could lead to degradation over time.
Synthesis and Production Methods
The industrial production of 4-Amino-2,5-dichlorophenol employs a specific synthetic pathway that maximizes yield and purity. The primary method utilizes 2,5-dichloro-4-aminobenzene ether as the starting material . This precursor undergoes controlled hydrolysis to yield the desired product.
The detailed synthetic procedure involves the following steps:
-
Heating 2,5-dichloro-4-aminobenzene ether with iodide acid for approximately 5 hours
-
Cooling the reaction mixture followed by filtration
-
Dissolving the filtrate in an aqueous solution of sodium sulfite (Na₂SO₃) to remove remaining hydrogen iodide
-
Adding ammonia water to the solution to facilitate precipitation
This synthetic route provides an efficient method for producing 4-Amino-2,5-dichlorophenol at both laboratory and industrial scales. The sequence of reactions ensures the correct positioning of the functional groups on the phenol ring, resulting in the desired 2,5-dichloro substitution pattern with the amino group at position 4.
Applications and Uses
The primary industrial application of 4-Amino-2,5-dichlorophenol is as an intermediate in the synthesis of insecticides, particularly those targeting lice infestations . The compound's structural features make it a valuable building block for creating bioactive molecules with specific pest control properties.
The presence of the amino group at position 4 provides a reactive site for further functionalization, while the chlorine substituents at positions 2 and 5 modify the electronic properties of the aromatic ring. This electronic distribution likely contributes to the biological activity of the final insecticidal products by influencing their interaction with target sites in pest organisms.
In the pharmaceutical sector, compounds structurally related to 4-Amino-2,5-dichlorophenol have been identified as impurities in certain medications, such as Lenvatinib, as indicated by one of its synonyms (Lenvatinib Impurity 52) . This suggests the importance of monitoring and controlling the presence of this compound during the synthesis of pharmaceutical products.
Structure-Activity Relationships
The molecular structure of 4-Amino-2,5-dichlorophenol incorporates several functional groups that contribute to its chemical reactivity and potential biological activities. The hydroxyl group at position 1 provides acidic character and hydrogen bonding capability, while the amino group at position 4 offers basic properties and nucleophilicity. The chlorine atoms at positions 2 and 5 introduce electron-withdrawing effects that influence the electronic distribution across the aromatic ring.
Table 2: Structural Features of 4-Amino-2,5-dichlorophenol
| Functional Group | Position | Chemical Significance |
|---|---|---|
| Hydroxyl (-OH) | Position 1 | Provides acidic character and hydrogen bonding capability |
| Chlorine (-Cl) | Positions 2 and 5 | Electron-withdrawing groups that modify electronic distribution |
| Amino (-NH₂) | Position 4 | Offers nucleophilicity and potential for further functionalization |
The specific arrangement of these functional groups creates a molecule with distinct electronic properties. The chlorine atoms, being electron-withdrawing, reduce electron density in the aromatic ring, potentially enhancing the acidity of the phenolic hydroxyl group. Simultaneously, the amino group at position 4 donates electrons to the ring, creating an interesting electronic push-pull system that influences the compound's reactivity patterns.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume